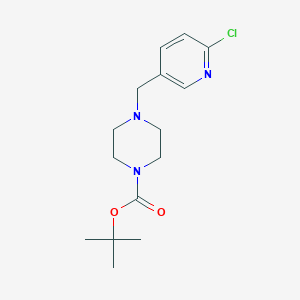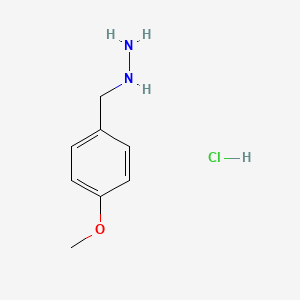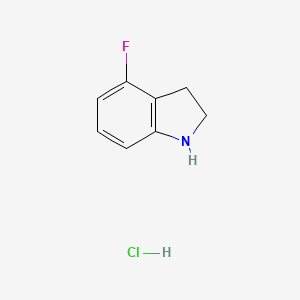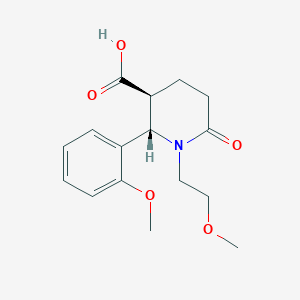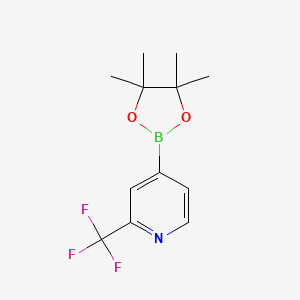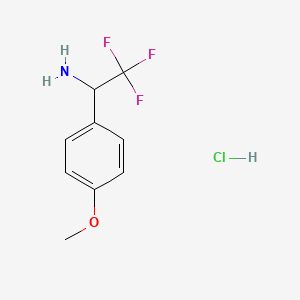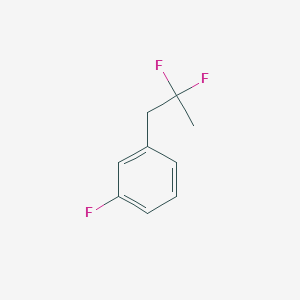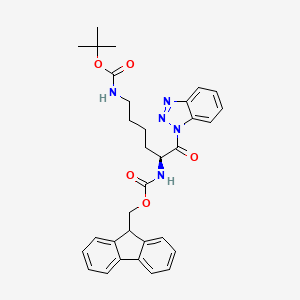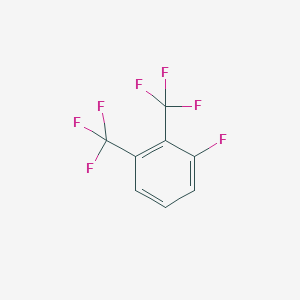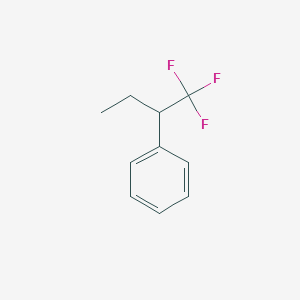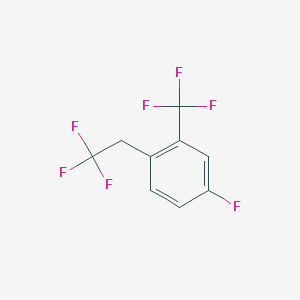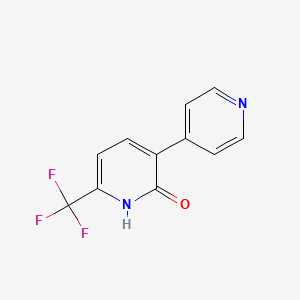
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
説明
“3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, a general method for synthesizing substituted pyridin-2-yl compounds involves the use of hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring with a trifluoromethyl group attached at the 6-position and a hydroxyl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridines generally have a pungent odor and are soluble in water . They also have the ability to donate and accept electrons, making them useful in many chemical reactions .科学的研究の応用
Metalation and Functionalization
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol is used in metalation and functionalization processes. It can be selectively metalated and carboxylated at specific positions. This versatility in functionalization is crucial in organic synthesis and the preparation of complex organic compounds (Schlosser & Marull, 2003).
OLED Fabrication
This compound plays a significant role in the synthesis of organic light-emitting diodes (OLEDs). It's used in the creation of heteroleptic Ir(III) metal complexes, contributing to the development of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013). Additionally, it's involved in the fabrication of OLEDs with high external quantum efficiency (Su et al., 2021).
Photophysical Properties for Pt(II) Phosphors
This compound is synthesized for studying its photophysical properties. It's used in creating Pt(II) complexes that exhibit mechanoluminescence and concentration-dependent photoluminescence, relevant for OLED applications (Huang et al., 2013).
Synthesis of N-Substituted Pyridin-2(1H)-imines
It aids in synthesizing a novel series of N-substituted pyridin-2(1H)-imines. This synthesis is crucial for developing new chemical entities in medicinal chemistry and materials science (Marangoni et al., 2017).
Dye-Sensitized Solar Cells
The compound is used in the structural tuning of ancillary chelate in Ru(II) sensitizers for dye-sensitized solar cells (DSCs). This application is significant for enhancing the efficiency of DSCs and advancing solar energy technology (Chou et al., 2014).
Electroluminescence of Ir(III) Complexes
It's utilized in the development of iridium(III) complexes for electroluminescent applications. These complexes emit in various spectral regions, demonstrating potential for diverse OLED applications (Niu et al., 2019).
Coordination Chemistry
The compound is instrumental in the coordination chemistry of various metals, forming complexes with potential applications in materials science, catalysis, and sensing technologies (Halcrow, 2005).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUHMRLSDKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(NC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




